![molecular formula C4H9NO3S B1680204 S-Methyl-L-cysteine sulfoxide CAS No. 6853-87-8](/img/structure/B1680204.png)
S-Methyl-L-cysteine sulfoxide
Overview
Description
S-Methyl-L-Cysteine-S-oxide is an analog of alliin found in some cruciferous vegetables including cabbage, turnip, cauliflower, and kale . This odorless amino acid is converted through alliinase activity into a volatile thiosulfinate . It is also found in greater concentrations in Brassica vegetables .
Synthesis Analysis
The synthesis of S-Methyl-L-cysteine sulfoxide (SMCSO) involves the direct methylation of cysteine to form S-methyl-L-cysteine followed by sulfur oxygenation . Some workers have suggested that S-methyl-L-cysteine is produced by the reaction of serine with methyl mercaptan, employing the thiomethyl moiety of methionine .
Molecular Structure Analysis
The molecular formula of S-Methyl-L-cysteine sulfoxide is CHNOS. Its average mass is 199.292 Da and its monoisotopic mass is 199.033676 Da .
Chemical Reactions Analysis
Cleaving the β–C–S bond of S-Methyl-L-cysteine produces methanethiol, a relatively reactive compound capable of dimerization and thiol-disulphide disruptive activity if the surrounding conditions are favorable .
Scientific Research Applications
Chemistry and Potential Therapeutic Agents
S-Methyl-L-cysteine sulfoxide is a non-protein sulfur amino acid found in the Allium family, which includes onions and garlic. These compounds are precursors to various sulfur-containing molecules that contribute to the flavor and potential therapeutic properties of these plants. Research has highlighted the role of S-alk(en)yl cysteine sulfoxides in inducing phase II detoxification enzymes like glutathione-S-transferases and quinone reductase in mammalian tissues. These enzymes are involved in detoxifying harmful substances, suggesting a protective role against certain diseases, including cancer. Additionally, compounds derived from S-Methyl-L-cysteine sulfoxide in Allium species have been studied for their potential in cardiovascular protection, underscoring the broad spectrum of biochemical and pharmacological mechanisms these compounds may influence (Rose et al., 2005).
Role in Flavor and Aroma of Vegetables
The thermal degradation of S-Methyl-L-cysteine sulfoxide is significant in contributing to the aroma of processed Brassica and Allium vegetables. When heated, S-Methyl-L-cysteine sulfoxide breaks down into volatile compounds like dimethyl disulfide, which are key contributors to the characteristic flavors of these vegetables. This process underscores the importance of S-Methyl-L-cysteine sulfoxide in food science and its contribution to culinary applications (Kubec et al., 1998).
Antioxidant Properties in Proteins
Methionine residues, closely related to S-Methyl-L-cysteine sulfoxide, play an essential role as antioxidants in proteins. They can be oxidized to methionine sulfoxide with little impact on protein function. This oxidation and subsequent reduction process, involving methionine sulfoxide reductases, is thought to be a protective mechanism against oxidative stress. This highlights the potential antioxidant role of sulfur-containing compounds derived from S-Methyl-L-cysteine sulfoxide in maintaining protein integrity and function (Levine et al., 1996).
Antimicrobial Activity in Vegetables
S-Methyl-L-cysteine sulfoxide in cabbage and other Brassica vegetables has been associated with antimicrobial properties. Its hydrolysis product, methyl methanethiolsulfinate, has shown inhibitory effects against specific bacteria, suggesting a role in the plant's defense mechanisms. This bioactivity points to the potential application of S-Methyl-L-cysteine sulfoxide derivatives in developing natural antimicrobial agents (Kyung & Fleming, 1994).
Safety And Hazards
Future Directions
Given the abundance and wide distribution of S-Methyl-L-cysteine sulfoxide, it is surprising that it has not been the subject of greater scrutiny as a chemoprotective agent and significant contributor to the purported health benefits of various plant foods . More research into the health benefits of SMCSO, especially for cardiometabolic and inflammatory-based pathology, is warranted .
properties
IUPAC Name |
(2R)-2-amino-3-methylsulfinylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLHPCSGGOGHFW-BUKSALPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306969 | |
Record name | S-Methyl-L-cysteine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Methyl-L-cysteine sulfoxide | |
CAS RN |
6853-87-8 | |
Record name | S-Methyl-L-cysteine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6853-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methyl-L-cysteine sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL ALLIIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8W7K73RV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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